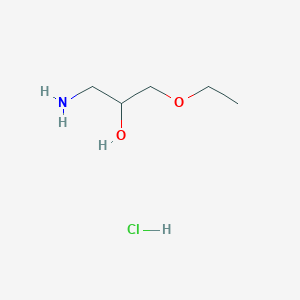

1-Amino-3-ethoxy-propan-2-ol hydrochloride

Description

Contextual Significance within Organic Synthesis

The significance of 1-amino-3-ethoxy-propan-2-ol hydrochloride in organic synthesis is best understood in the broader context of amino alcohols, which are crucial intermediates in the preparation of a wide array of biologically active compounds and chiral ligands. nih.govwestlake.edu.cn The presence of both an amine and an alcohol functionality allows for the selective formation of amides, esters, and other derivatives.

Chiral 1,2-amino alcohols, such as the parent compound of the hydrochloride salt, are particularly prized in asymmetric synthesis. acs.org They can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction, or as precursors to chiral ligands for metal-catalyzed transformations. The ethoxy group in this compound introduces a degree of lipophilicity and can influence the solubility and reactivity of the molecule and its derivatives. While specific research detailing the extensive applications of this particular ethoxy-substituted propanolamine (B44665) is not widely documented, its structural similarity to other well-studied amino alcohols suggests its potential utility in the development of novel compounds.

Overview of Research Trajectories for Amino Alcohol Derivatives

The research landscape for amino alcohol derivatives is dynamic and expansive, driven by their prevalence in pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Synthetic chemists have developed numerous strategies to access these valuable motifs with high levels of stereocontrol.

Key research trajectories include:

Asymmetric Synthesis: A primary focus is the development of efficient methods for the asymmetric synthesis of chiral amino alcohols. This includes the catalytic asymmetric hydrogenation or transfer hydrogenation of α-amino ketones, which offers an economical and environmentally favorable alternative to resolution methods. acs.org Other notable approaches involve the Sharpless asymmetric aminohydroxylation of alkenes and the diastereoselective 1,3-dipolar cycloaddition of carbonyl ylides to aldimines. diva-portal.org

Enzymatic and Bio-catalytic Methods: There is a growing interest in the use of enzymes for the synthesis of chiral amino alcohols. Engineered amine dehydrogenases (AmDHs) are being utilized for the asymmetric reductive amination of α-hydroxy ketones, providing a green and highly stereoselective route to these compounds. nih.govfrontiersin.org

Development of Novel Building Blocks: Researchers are continuously exploring the synthesis of new amino alcohol-derived chiral fragments. These fragments, characterized by low molecular weights and aqueous solubility, are valuable for fragment-based lead discovery in drug development. nih.gov

Applications in Total Synthesis: Amino alcohols are fundamental building blocks in the total synthesis of complex natural products. Their inherent functionality and chirality are exploited to construct intricate molecular frameworks.

Catalyst and Ligand Development: Chiral amino alcohols are frequently used as precursors for the synthesis of chiral ligands employed in a variety of asymmetric catalytic reactions, such as reductions, alkylations, and carbon-carbon bond-forming reactions. acs.org

While direct and extensive research on this compound is limited, the ongoing advancements in the synthesis and application of amino alcohol derivatives provide a solid framework for its potential contributions to organic synthesis and medicinal chemistry.

Interactive Data Tables

Below are tables detailing the physicochemical properties of 1-Amino-3-ethoxy-propan-2-ol and its hydrochloride salt.

| Property | Value | Source |

|---|---|---|

| CAS Number | 35152-18-2 | scbt.com |

| Molecular Formula | C5H13NO2 | scbt.com |

| Molecular Weight | 119.16 g/mol | scbt.com |

| Appearance | Off-white to light yellow powder | lookchem.com |

| Property | Value | Source |

|---|---|---|

| CAS Number | 2565790-46-5 | sigmaaldrich.com |

| Molecular Formula | C5H14ClNO2 | - |

| Molecular Weight | 155.62 g/mol | - |

| IUPAC Name | (2S)-1-amino-3-ethoxypropan-2-ol;hydrochloride | sigmaaldrich.com |

Properties

IUPAC Name |

1-amino-3-ethoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c1-2-8-4-5(7)3-6;/h5,7H,2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWQMJWCDZKWAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(CN)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Reaction Pathways

The construction of the 1-Amino-3-ethoxy-propan-2-ol molecule is achieved through a series of carefully planned reaction steps, focusing on the assembly of the carbon framework and the sequential introduction of the necessary functional groups.

Strategies for Carbon Skeleton Assembly

The fundamental three-carbon propanol (B110389) skeleton of 1-Amino-3-ethoxy-propan-2-ol is typically derived from readily available C3 synthons. A common and efficient strategy involves the use of precursors that already contain a portion of the required functionality. One such precursor is ethyl glycidyl ether. This molecule provides the three-carbon chain and the ethoxy group, with the reactive epoxide ring poised for further transformations.

Another versatile precursor for the carbon skeleton is epichlorohydrin. The reaction of epichlorohydrin with sodium ethoxide can be employed to generate ethyl glycidyl ether in situ, which then serves as the immediate precursor to the final product. This approach allows for the convenient assembly of the carbon backbone with the ethoxy group already in place.

Introduction of Amino and Ethoxy Functionalities

The introduction of the amino and ethoxy groups is a critical aspect of the synthesis. In strategies commencing with ethyl glycidyl ether, the ethoxy functionality is pre-installed. The primary amino group is then introduced via the ring-opening of the epoxide.

A straightforward method for the introduction of the amino group is the direct ammonolysis of ethyl glycidyl ether. This reaction involves treating ethyl glycidyl ether with ammonia (B1221849), which acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This process simultaneously opens the strained three-membered ring and installs the amino group, leading to the formation of 1-Amino-3-ethoxy-propan-2-ol. The subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

The reaction conditions for ammonolysis, such as temperature and pressure, can be optimized to favor the desired product and minimize the formation of secondary and tertiary amines as byproducts. The use of a large excess of ammonia is often employed to promote the formation of the primary amine.

| Reactant 1 | Reactant 2 | Key Transformation | Product |

| Ethyl glycidyl ether | Ammonia | Epoxide ring-opening | 1-Amino-3-ethoxy-propan-2-ol |

| Epichlorohydrin | Sodium ethoxide | Formation of ethyl glycidyl ether | Ethyl glycidyl ether |

Role of Epoxide Ring-Opening in Propanol Backbone Formation

The ring-opening of an epoxide is a cornerstone of the synthetic strategy for 1-Amino-3-ethoxy-propan-2-ol and related β-amino alcohols. mdpi.com This reaction is highly effective for constructing the 1,2-amino alcohol functionality on the propanol backbone. The high reactivity of the strained three-membered ether ring in epoxides makes them susceptible to nucleophilic attack under both acidic and basic conditions.

In the synthesis of 1-Amino-3-ethoxy-propan-2-ol from ethyl glycidyl ether, the ring-opening is typically carried out under basic or neutral conditions with ammonia serving as the nucleophile. The reaction proceeds via an SN2 mechanism, where the ammonia molecule attacks the less sterically hindered terminal carbon of the epoxide ring. This regioselective attack leads to the formation of the desired 1-amino-3-ethoxy-propan-2-ol isomer. The subsequent protonation of the resulting alkoxide yields the final propanol structure.

The versatility of the epoxide ring-opening reaction allows for the introduction of a wide variety of nucleophiles, making it a powerful tool in the synthesis of diverse propanolamine (B44665) derivatives.

Stereochemical Control in Synthesis

The central carbon atom of the propan-2-ol unit in 1-Amino-3-ethoxy-propan-2-ol is a stereocenter. Consequently, the molecule can exist as a pair of enantiomers. For many applications, it is crucial to control the stereochemistry of this center to obtain a single, desired enantiomer. This can be achieved through enantioselective synthetic approaches or by the resolution of a racemic mixture.

Enantioselective Synthetic Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound directly. For the synthesis of chiral 1-Amino-3-ethoxy-propan-2-ol, this can be accomplished by using a chiral starting material or a chiral catalyst.

One common strategy involves starting with an enantiomerically pure precursor, such as (R)- or (S)-glycidol or their derivatives. For instance, (S)-ethyl glycidyl ether can be synthesized from (R)-glycidol. The subsequent reaction with an amino source, proceeding with inversion of configuration at the attacked carbon, would yield the corresponding (R)-1-amino-3-ethoxy-propan-2-ol.

Alternatively, asymmetric catalysis can be employed for the ring-opening of a prochiral epoxide. The use of a chiral catalyst can favor the formation of one enantiomer over the other, leading to an enantiomerically enriched product.

Diastereoselective Synthesis and Resolution Techniques

When an enantioselective synthesis is not employed, 1-Amino-3-ethoxy-propan-2-ol is typically obtained as a racemic mixture of its (R) and (S) enantiomers. The separation of these enantiomers can be achieved through resolution techniques.

A classical method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a base to liberate the enantiomerically pure amine.

Another powerful technique for the resolution of racemic amino alcohols is enzymatic kinetic resolution. This method utilizes an enzyme, often a lipase, that selectively acylates one enantiomer of the racemic mixture at a faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by conventional methods like chromatography. This approach can provide access to both enantiomers in high enantiomeric purity.

| Resolution Technique | Principle | Key Reagents/Components |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Chiral resolving agent (e.g., tartaric acid) |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Enzyme (e.g., lipase), acylating agent |

Optimization of Reaction Conditions and Yields

The synthesis of 1-amino-3-ethoxy-propan-2-ol, the free base of the title compound, typically involves the nucleophilic ring-opening of an epoxide. A primary and direct method is the reaction of an ethoxy-substituted epoxide with ammonia. This reaction follows an SN2 mechanism, where the nitrogen atom of ammonia attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of the amino alcohol. The regioselectivity of this attack is a critical factor, generally occurring at the less sterically hindered carbon of the epoxide.

Optimization of this synthesis focuses on several key parameters to maximize the yield and purity of the final product. These parameters include temperature, pressure, solvent, and the molar ratio of reactants. For instance, increasing the concentration of ammonia and conducting the reaction under elevated pressure can significantly favor the formation of the desired product over potential side reactions. The choice of solvent is also crucial, with protic solvents like methanol or ethanol often being employed to facilitate the proton transfer steps in the ring-opening mechanism.

| Parameter | Condition | Effect on Yield/Purity | Rationale |

|---|---|---|---|

| Temperature | 60-80°C | Increases reaction rate | Provides sufficient activation energy for epoxide ring-opening. Higher temperatures may lead to side products. |

| Pressure | 2-5 atm | Increases effective concentration of ammonia | Favors the bimolecular reaction and improves yield. |

| Solvent | Methanol or Ethanol | High | Protic solvent stabilizes the transition state and facilitates proton transfer. |

| Molar Ratio (Ammonia:Epoxide) | >3:1 | Minimizes dialkylation | A large excess of ammonia ensures the primary amine product is favored over secondary or tertiary amine byproducts. |

Hydrochloride Salt Formation for Enhanced Stability and Research Utility

Amino alcohols like 1-amino-3-ethoxy-propan-2-ol are often converted into their hydrochloride salts to improve their physicochemical properties. researchgate.netnih.gov The free base form can be susceptible to degradation through oxidation or reaction with atmospheric carbon dioxide. Conversion to the hydrochloride salt protonates the basic amino group, forming a stable, crystalline solid that is less reactive and has a significantly longer shelf life.

The process of forming the hydrochloride salt typically involves dissolving the free base in a suitable organic solvent, such as isopropanol or ethyl acetate, and then introducing hydrogen chloride (HCl), often as a solution in a solvent or as a gas. An alternative modern method involves the use of trialkylsilylhalogenides, such as trimethylchlorosilane, which react with the amine in the presence of a protic solvent to generate the hydrohalide salt in situ. google.com This method can offer advantages in controlling the crystallization process. google.com

The resulting salt generally exhibits enhanced water solubility compared to the free base, which is a significant advantage for its use in aqueous reaction media and for biological screening purposes. Furthermore, the crystalline nature of the salt facilitates purification through recrystallization, allowing for the attainment of high-purity material essential for research and development. researchgate.net

| Property | Free Base (1-Amino-3-ethoxy-propan-2-ol) | Hydrochloride Salt | Advantage of Salt Formation |

|---|---|---|---|

| Physical State | Liquid or low-melting solid | Crystalline Solid | Easier handling, purification, and formulation. researchgate.net |

| Stability | Susceptible to oxidation and CO2 absorption | High; stable under ambient conditions | Improved shelf-life and resistance to degradation. |

| Solubility | Moderate in polar organic solvents | Generally higher in water and protic solvents | Broader utility in various solvent systems and research applications. nih.gov |

Advanced Chemical Reactivity of the Core Structure

The trifunctional nature of 1-amino-3-ethoxy-propan-2-ol—possessing a primary amine, a secondary alcohol, and an ether linkage—provides a platform for diverse chemical transformations.

The primary amine and secondary alcohol groups are susceptible to oxidation. Selective oxidation of the secondary alcohol can yield the corresponding ketone, 1-amino-3-ethoxy-propan-2-one. This transformation can be achieved using a variety of reagents, with the choice of oxidant being critical to avoid over-oxidation or reaction with the amine group. Milder reagents are generally preferred.

Conversely, the primary amine can be oxidized to various nitrogen-containing functional groups. For instance, oxidation with reagents like trifluoroperacetic acid can convert the primary amine into a nitro group, yielding 1-nitro-3-ethoxy-propan-2-ol. researchgate.net Careful control of reaction conditions is necessary to achieve the desired product selectively. researchgate.net The core structure is already in a reduced state, so reduction reactions are less common unless other functional groups are introduced.

The nitrogen atom of the primary amine contains a lone pair of electrons, making it an effective nucleophile. This allows it to participate in a wide range of nucleophilic substitution reactions. For example, it can be readily N-alkylated by reacting with alkyl halides to form secondary or tertiary amines. It can also undergo N-acylation with acyl chlorides or anhydrides to produce the corresponding amides.

The hydroxyl group also possesses nucleophilic character and can participate in O-alkylation or O-acylation reactions under appropriate conditions, typically requiring deprotonation with a base to form the more nucleophilic alkoxide. The molecule's reactivity towards electrophiles is primarily centered on the nucleophilic amine and alcohol functionalities.

The strategic placement of the amine and hydroxyl groups in a 1,3-relationship allows for intramolecular cyclization reactions to form heterocyclic structures, typically after functionalization of one of the groups. nih.gov For example, if the primary amine is reacted with a reagent that introduces a good leaving group at a specific distance, the hydroxyl group can act as an internal nucleophile to displace it, forming a cyclic ether.

A common strategy involves converting the alcohol to a leaving group (e.g., a tosylate) and then having the amine act as the nucleophile to form a substituted azetidine ring. Alternatively, derivatives can be prepared that facilitate cyclization to form larger rings. For instance, converting the amine to an amino ester or carbonate can lead to the formation of lactams or cyclic carbamates upon heating, a process driven by the formation of stable 5- or 6-membered rings. nih.gov These cyclization reactions are powerful tools for synthesizing complex heterocyclic molecules from the 1-amino-3-ethoxy-propan-2-ol scaffold. researchgate.net

Derivatization and Analogue Development

Functionalization Strategies for Structural Modification

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the propane (B168953) backbone makes chemoselectivity a critical consideration in the functionalization of 1-Amino-3-ethoxy-propan-2-ol. Different strategies can be employed to selectively modify these groups.

N-Acylation: The primary amino group can be selectively acylated to form amides. This reaction is significant for synthesizing N-acyl amino alcohols, which are important in various applications. google.com A common method involves the formation of a mixed anhydride (B1165640) from a carboxylic acid and a sulfonyl chloride (like p-toluenesulfonyl chloride) in the presence of an organic base such as triethylamine. This mixed anhydride then reacts selectively with the amino group of the amino alcohol to yield the N-acyl derivative. google.comgoogleapis.com This process can be performed as a one-pot synthesis, avoiding the isolation of the intermediate anhydride. google.com The reaction conditions, such as temperature and stoichiometry, are controlled to prevent O-acylation, which would lead to ester formation. googleapis.com Catalyst-free methods for N-acylation have also been developed, where an amine is contacted directly with a carboxylic acid to mediate the acylation of the amino group. google.com

N-Alkylation: The amino group can also be functionalized through N-alkylation. Hydrogen-borrowing catalysis, also known as borrowing hydrogen methodology, represents an environmentally benign approach for this transformation. In this method, an alcohol is used as an alkylating agent in the presence of a transition metal catalyst, often based on iridium or ruthenium. nih.govnih.gov The catalyst temporarily oxidizes the alcohol to an aldehyde, which then reacts with the amine to form an imine. Subsequent reduction of the imine by the catalyst, using the "borrowed" hydrogen, yields the N-alkylated amine, with water as the only byproduct. nih.gov To prevent racemization at the stereocenter adjacent to the amine, a bulky protecting group on the nitrogen, such as a trityl or benzyl (B1604629) group, may be employed. nih.gov It has been shown that for amino alcohols, N-alkylation can be achieved selectively. rsc.org

O-Alkylation: The hydroxyl group can be targeted for etherification through O-alkylation. The Williamson ether synthesis is a classic method for this, though it requires careful control to avoid competing N-alkylation of the more nucleophilic amino group. google.com This typically involves deprotonating the alcohol to form an alkoxide using a base. While strong bases like hydrides can be used, it has been found that alkali metal alkoxides can selectively facilitate O-alkylation in amino alcohols, which is a safer and more cost-effective approach. google.com

Cyclization Reactions: The bifunctional nature of 1-Amino-3-ethoxy-propan-2-ol allows it to participate in cyclization reactions. For instance, reaction with aldehydes or ketones can lead to the formation of substituted 1,3-oxazolidine rings. researchgate.net This condensation reaction typically proceeds upon heating and can be a route to novel heterocyclic compounds. researchgate.net

Design and Synthesis of Structural Analogues

The design and synthesis of structural analogues of 1-Amino-3-ethoxy-propan-2-ol involve modifying its core structure to create new molecules with potentially different properties.

One approach is to vary the substituent on the ether linkage. Instead of an ethoxy group, analogues with different alkoxy groups can be synthesized. For example, 1-Amino-3-propoxy-propan-2-ol is a known analogue. researchgate.net The synthesis of such compounds often starts with the corresponding alcohol (e.g., propanol) and epichlorohydrin. The alcohol reacts with epichlorohydrin, followed by treatment with a base to form the epoxy intermediate (e.g., 3-propoxy-1,2-epoxypropane). Subsequent reaction with ammonia (B1221849) opens the epoxide ring to yield the desired 1-amino-3-alkoxy-propan-2-ol. researchgate.net

Another strategy involves modifying the carbon backbone. For instance, C-C bond-forming reactions can be used to introduce new substituents. Hydrogen-borrowing catalysis has been employed to alkylate 1,2-amino alcohols at the carbon adjacent to the alcohol, leading to the formation of γ-aminobutyric acid (GABA) analogues. nih.gov This involves reacting a protected 1,2-amino alcohol with a ketone in the presence of an iridium catalyst. nih.gov

Furthermore, analogues can be designed by introducing substituents on the nitrogen atom. As described in the N-alkylation strategies, a wide variety of alkyl and aryl groups can be attached to the amino function. nih.govrsc.org Similarly, a diverse range of acyl groups can be introduced via N-acylation, leading to a large library of amide derivatives. google.comgoogle.com

The table below summarizes some synthetic strategies for creating analogues.

| Analogue Type | Synthetic Strategy | Key Reagents | Reference |

| Varied Alkoxy Group | Epoxide Ring Opening | Alcohol, Epichlorohydrin, Base, Ammonia | researchgate.net |

| N-Alkyl Analogues | Hydrogen-Borrowing Catalysis | Alcohol, Ru or Ir catalyst | nih.govnih.gov |

| N-Acyl Analogues | Mixed Anhydride Method | Carboxylic Acid, Sulfonyl Chloride, Base | google.comgoogleapis.com |

| C-Alkylated Analogues | Hydrogen-Borrowing Catalysis | Ketone, Ir catalyst, Base | nih.gov |

Impact of Structural Modifications on Chemical Properties and Reactivity Profiles

Modifying the structure of 1-Amino-3-ethoxy-propan-2-ol has a direct impact on its chemical properties and reactivity.

Acylation and Alkylation of the Amino Group:

Basicity and Nucleophilicity: N-acylation converts the primary amine into an amide. This significantly reduces the basicity and nucleophilicity of the nitrogen atom due to the electron-withdrawing effect of the adjacent carbonyl group. The resulting N-acyl derivative is much less likely to participate in typical amine reactions.

Modification of the Hydroxyl Group:

O-Alkylation: Converting the hydroxyl group into an ether linkage (O-alkylation) removes the ability of the molecule to act as a hydrogen bond donor at that position. This can affect its solubility in protic solvents and its boiling point. It also eliminates the possibility of O-acylation. google.com

Reactivity: The hydroxyl group's reactivity as a nucleophile is sensitive to the electronic environment. The presence of bulky groups on the adjacent nitrogen can influence the ease of its deprotonation and subsequent reaction.

Introduction of Bulky Protecting Groups:

Protecting the amino group with a bulky substituent, such as a trityl group, is a key strategy to control reactivity during certain transformations. For example, in C-C bond-forming hydrogen-borrowing reactions, such protection prevents racemization of the amine stereocenter. nih.gov This demonstrates how structural modification can be used to direct the outcome of a chemical reaction.

The table below outlines the effects of specific modifications.

| Modification | Impact on Functional Group | Effect on Chemical Properties | Reference |

| N-Acylation | Amine → Amide | Decreased basicity and nucleophilicity of Nitrogen. | google.com |

| N-Alkylation | Amine → Secondary/Tertiary Amine | Increased steric hindrance around Nitrogen. | nih.gov |

| O-Alkylation | Alcohol → Ether | Removes H-bond donating ability; prevents O-acylation. | google.com |

| N-Protection | Amine → Protected Amine | Prevents side reactions and racemization at the amine center. | nih.gov |

Incorporation into Polymeric Structures or Conjugates

The functional groups of 1-Amino-3-ethoxy-propan-2-ol make it a suitable candidate for incorporation into larger molecular assemblies like polymers and conjugates.

As a Monomer in Polymerization: The bifunctional nature of the molecule, with its primary amine and secondary hydroxyl group, allows it to act as a monomer in step-growth polymerization. For example, it can react with difunctional compounds like diacids or diisocyanates to form polyamides or polyurethanes, respectively. The presence of the ethoxy side chain would impart specific properties, such as increased flexibility and altered solubility, to the resulting polymer chain.

Grafting onto Existing Polymers: The reactive amino or hydroxyl group can be used to graft 1-Amino-3-ethoxy-propan-2-ol onto an existing polymer backbone. This is a common strategy for polymer surface modification. For instance, a polymer with carboxylic acid groups could be activated and reacted with the amino group of the compound to form stable amide linkages. This would introduce the hydroxyl and ethoxy functionalities onto the polymer surface, potentially modifying its hydrophilicity, biocompatibility, or ability to coordinate with metal ions.

While direct examples of polymerization or conjugation involving "1-Amino-3-ethoxy-propan-2-ol hydrochloride" specifically are not prevalent in the searched literature, the reactivity of its core functional groups is well-established in the context of smaller molecules. The principles of N-acylation, N-alkylation, and reactions of hydroxyl groups are directly applicable to polymer synthesis and modification. For instance, the selective N-acylation methods used for small amino alcohols could be adapted to react the compound with polymeric acylating agents. google.com Similarly, the molecule could be incorporated as a side chain in polymers designed for specific recognition or catalytic purposes, leveraging the chemistry established for its analogues.

Spectroscopic and Advanced Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes FTIR and Raman techniques, is instrumental in identifying the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a sample, leading to the excitation of molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 1-Amino-3-ethoxy-propan-2-ol hydrochloride, the key functional groups are the primary amine (as a hydrochloride salt), the secondary alcohol, and the ether linkage.

Predicted FTIR Spectral Data for this compound:

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| ~3200-3400 | O-H stretch | Alcohol | Broad, Strong |

| ~2800-3000 | N-H stretch | Ammonium (R-NH₃⁺) | Broad, Strong |

| ~2850-2960 | C-H stretch | Alkane (CH, CH₂, CH₃) | Strong |

| ~1570-1650 | N-H bend | Ammonium (R-NH₃⁺) | Medium |

| ~1450 | C-H bend | Alkane (CH₂, CH₃) | Medium |

| ~1050-1150 | C-O stretch | Ether & Secondary Alcohol | Strong |

Note: This table is predictive and based on characteristic functional group frequencies. Actual experimental values may vary.

The broadness of the O-H and N-H stretching bands would be due to hydrogen bonding. The presence of the hydrochloride salt would shift the N-H stretching and bending frequencies compared to the free amine. The C-O stretching region would likely show strong absorptions characteristic of both the alcohol and the ether groups.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing the C-C backbone vibrations and the symmetric C-H stretching modes. While no experimental Raman data for this specific compound is available, data for similar structures like 1-amino-2-propanol can provide some insight into the expected spectral regions. chemicalbook.com The C-O-C symmetric stretch of the ethoxy group would also be expected to produce a distinct Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. It provides information on the chemical environment of individual nuclei (¹H and ¹³C) and their connectivity.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the ethoxy group, the propanol (B110389) backbone, the amine, and the hydroxyl group.

Predicted ¹H NMR Spectral Data for this compound (in D₂O):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |

| ~3.0-3.2 | Multiplet | 2H | -CH₂ -NH₃⁺ |

| ~3.5 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.6 | Multiplet | 2H | -CH₂ -O- |

| ~4.0 | Multiplet | 1H | -CH (OH)- |

Note: This table is predictive. Chemical shifts and multiplicities are highly dependent on the solvent and pH. In a protic solvent like D₂O, the OH and NH₃⁺ protons would exchange with the solvent and might not be observed or would appear as a broad singlet. The multiplicities shown are based on expected J-coupling.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and information about their chemical environment.

Predicted ¹³C NMR Spectral Data for this compound:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~15 | -O-CH₂-C H₃ |

| ~45 | C H₂-NH₃⁺ |

| ~65 | -O-C H₂-CH₃ |

| ~70 | C H(OH) |

| ~75 | C H₂-O- |

Note: This table is predictive and based on typical chemical shifts for similar carbon environments.

The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. The carbon attached to the hydroxyl group and the carbons of the ethoxy group would be shifted downfield.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity of the protons along the carbon backbone and within the ethoxy group. For example, it would show a correlation between the methyl and methylene (B1212753) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to. This technique would be crucial for definitively assigning each carbon signal based on the more easily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the molecular fragments identified by COSY and HSQC. For instance, it would show a correlation between the protons of the ethoxy methylene group and the carbon of the propanol backbone to which the ether is attached, confirming the position of the ethoxy group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to probe the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states.

For this compound, the primary chromophores—parts of the molecule that absorb light—are the non-bonding electrons on the oxygen and nitrogen atoms. The expected electronic transitions would be n → σ* (n-to-sigma star) transitions. These transitions involve exciting an electron from a non-bonding orbital (n) to an anti-bonding sigma orbital (σ*).

Due to the saturated nature of the aliphatic carbon chain and the absence of conjugated π-systems, this compound is not expected to exhibit strong absorption in the near-UV or visible regions. The n → σ* transitions of the amino and hydroxyl groups typically occur at wavelengths below 200 nm, in the far-UV region. The presence of the ether linkage would have a minimal effect on the UV-Vis spectrum.

A hypothetical UV-Vis spectrum would likely show a low-intensity absorption band with a maximum wavelength (λmax) in the far-UV range. The molar absorptivity (ε) for such transitions is generally low.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| n → σ* (N-H) | < 200 | Low |

| n → σ* (O-H) | < 200 | Low |

| n → σ* (C-O) | < 200 | Low |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

For this compound, a single-crystal X-ray diffraction analysis would be invaluable for confirming its molecular structure. The process would involve growing a suitable single crystal of the compound and then exposing it to a beam of X-rays. The diffraction pattern produced is then used to construct an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would reveal:

The exact bond lengths and angles of the propanol backbone, the ethoxy group, and the amino group.

The conformation of the molecule, including the torsion angles that define the spatial relationship between the different functional groups.

The nature of the intermolecular interactions, such as hydrogen bonding, which are crucial in stabilizing the crystal lattice. In the case of the hydrochloride salt, the chloride ion would be expected to participate in hydrogen bonding with the protonated amino group and the hydroxyl group.

While a specific crystal structure for this compound is not publicly available, related structures, such as that of 1-(Isopropylamino)-3-phenoxypropan-2-ol, have been analyzed. nih.gov In this related compound, intermolecular N—H⋯O hydrogen bonds were observed, which are also expected to be present in the crystal structure of this compound. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-C, C-N, C-O |

| Key Bond Angles (°) | C-C-C, C-O-C, H-N-H |

| Hydrogen Bonding Interactions | Donor-Acceptor Distances (Å) and Angles (°) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular weight of the free base (1-Amino-3-ethoxy-propan-2-ol) is 119.16 g/mol . scbt.com In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to this mass. The presence of a peak at M+1 is also anticipated due to the natural abundance of the ¹³C isotope.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms. For instance, cleavage between C1 and C2 could lead to the formation of a [CH₂NH₂]⁺ ion (m/z 30).

Loss of small neutral molecules: Elimination of molecules such as water (H₂O) from the hydroxyl group, or an ethoxy radical (•OCH₂CH₃).

Cleavage of the ether bond: This could result in fragments corresponding to the ethoxy group and the propanolamine (B44665) backbone.

A characteristic peak in the mass spectra of aliphatic amines is often observed at m/z 44, corresponding to the [CH(NH₂)CH₃]⁺ fragment, which would be a likely base peak for this compound. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation Data for 1-Amino-3-ethoxy-propan-2-ol

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 119 | [C₅H₁₃NO₂]⁺ | Molecular Ion ([M]⁺) |

| 102 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |

| 89 | [M - CH₂O]⁺ | Loss of formaldehyde |

| 74 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 44 | [CH(NH₂)CH₃]⁺ | Alpha-cleavage |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |

Advanced Spectroscopic Methods for Intermolecular Interactions

Beyond the fundamental techniques, advanced spectroscopic methods can provide deeper insights into the intermolecular interactions of this compound. These interactions are critical for understanding its solid-state properties and behavior in solution.

Nuclear Overhauser Effect (NOE) Spectroscopy: This NMR technique can be used to identify protons that are close in space, even if they are not directly bonded. For this compound, NOE experiments could help to determine the preferred conformation of the molecule in solution by observing spatial correlations between protons on the ethoxy group and the propanol backbone.

Infrared (IR) Spectroscopy of Hydrogen Bonding: While standard IR spectroscopy can identify the presence of O-H and N-H bonds, advanced techniques such as temperature-dependent or concentration-dependent IR spectroscopy can be used to study the strength and nature of hydrogen bonding. In the solid state, the O-H and N-H stretching frequencies would be expected to be broad and shifted to lower wavenumbers due to intermolecular hydrogen bonding.

Raman Spectroscopy: This technique is complementary to IR spectroscopy and can provide information about the molecular vibrations. It can be particularly useful for studying the low-frequency modes that are associated with lattice vibrations and intermolecular interactions in the solid state.

The application of these advanced methods would provide a more complete picture of the structural and dynamic properties of this compound, complementing the data obtained from more routine spectroscopic analyses.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of "1-Amino-3-ethoxy-propan-2-ol hydrochloride". By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and predict a variety of its properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap implies that the molecule is more polarizable and more reactive. researchgate.net

From the HOMO and LUMO energies, several molecular reactivity indices can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's tendency to attract electrons and its resistance to changes in its electron distribution.

Interactive Data Table: Hypothetical Molecular Reactivity Indices for this compound

| Parameter | Symbol | Formula | Hypothetical Value | Unit |

| HOMO Energy | EHOMO | - | -9.5 | eV |

| LUMO Energy | ELUMO | - | 1.5 | eV |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 11.0 | eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 | eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 5.5 | eV |

| Chemical Softness | S | 1/η | 0.18 | eV-1 |

| Electrophilicity Index | ω | χ2/(2η) | 1.45 | eV |

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property influences the non-covalent interactions that the molecule can engage in, such as van der Waals forces. Quantum chemical calculations can provide a quantitative measure of the molecular polarizability.

Interactive Data Table: Hypothetical Dipole Moment and Polarizability for this compound

| Property | Component | Hypothetical Value | Unit |

| Dipole Moment | µx | 1.8 | Debye |

| µy | 2.5 | Debye | |

| µz | 0.9 | Debye | |

| Total (µ) | 3.2 | Debye | |

| Polarizability | α | 12.5 | Å3 |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. For "this compound," these would be centered around the oxygen atoms of the hydroxyl and ether groups. Regions of positive electrostatic potential, shown in blue, are electron-deficient and are the likely sites for nucleophilic attack. The protonated amino group (-NH3+) would be the most prominent blue region. Green areas represent regions of neutral potential. This visual representation is invaluable for understanding intermolecular interactions.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of potential reaction pathways involving "this compound." By modeling the reactants, products, and any intermediates, it is possible to map out the potential energy surface of a reaction.

A key aspect of these studies is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility and rate of a reaction can be predicted. This approach can be used to understand, for example, the mechanisms of its synthesis or its metabolic degradation pathways.

Conformational Analysis and Molecular Dynamics Simulations

"this compound" is a flexible molecule with several rotatable single bonds. Conformational analysis is a computational method used to identify the different spatial arrangements (conformers) of the molecule and to determine their relative stabilities. By systematically rotating the bonds and calculating the energy of each resulting conformation, the most stable, low-energy conformers can be identified. This is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms in the molecule, often in the presence of a solvent like water, MD can reveal how the molecule flexes, and changes its conformation, and how it interacts with its environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are capable of predicting various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to confirm the structure of a synthesized compound. For "this compound," these methods can predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The predicted peaks can be correlated with the stretching and bending of specific bonds (e.g., O-H, N-H, C-O, C-N), aiding in the structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the 1H and 13C atoms in the molecule. These predicted shifts can be compared with experimental NMR data to confirm the molecular structure.

These computational predictions serve as a powerful complement to experimental spectroscopy, providing a deeper understanding of the molecule's structure and properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the physicochemical, biological, and environmental fate properties of chemicals based on their molecular structure. mdpi.com These models establish a mathematical relationship between the chemical structure and a specific property, allowing for the prediction of activities for new or untested compounds. For this compound, while specific QSAR models developed exclusively for this compound are not prominent in publicly available literature, its properties can be estimated using well-established, validated QSAR models trained on large datasets of diverse chemicals.

These predictive models are crucial in the early stages of chemical assessment for identifying potential characteristics without the need for extensive laboratory testing. Predictions are derived from molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

Using computational platforms that employ QSAR methodologies, a range of properties for the base compound, 1-Amino-3-ethoxy-propan-2-ol, have been predicted. These in silico predictions provide valuable insights into the compound's likely behavior. The table below summarizes key predicted parameters related to its physicochemical nature and its expected Absorption, Distribution, Metabolism, and Excretion (ADME) profile in biological systems.

Interactive Table 1: Predicted Physicochemical and ADME Properties

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Weight | 119.16 g/mol nih.govscbt.com | The mass of one mole of the substance. |

| LogP (Octanol-Water Partition Coefficient) | -1.1 nih.gov | A measure of lipophilicity. A negative value suggests the compound is more soluble in water than in lipids. |

| Topological Polar Surface Area (TPSA) | 55.5 Ų nih.gov | An indicator of a molecule's ability to permeate cell membranes. |

| Hydrogen Bond Donors | 3 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (N, O) with lone pairs. |

| Water Solubility | High | Predicted based on the low LogP value and the presence of polar functional groups. |

| Blood-Brain Barrier (BBB) Permeability | Low | The polar nature of the molecule is expected to limit its ability to cross the BBB. |

| Human Intestinal Absorption (HIA) | Moderate to High | The molecule's size and polarity fall within a range that is often associated with good intestinal absorption. |

Note: These values are computationally predicted and have not been experimentally verified for this specific article.

The propanolamine (B44665) backbone is a common structural motif in various chemical classes. QSAR studies on related series of compounds, such as aryloxypropanolamines, have been conducted to build models for specific biological activities. nih.govnih.gov For instance, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to series of propanolamine derivatives to understand the structural requirements for their interaction with biological targets. nih.govnih.gov These studies help elucidate how modifications to the molecular structure, such as substitutions on the amino group or the ethoxy side chain, could influence a compound's activity. While these models are specific to the datasets they were built on, they demonstrate the utility of QSAR for guiding the design of new compounds with desired properties within the broader class of amino alcohols. nih.govnih.govresearchgate.net

The predictive power of any QSAR model is contingent on the quality and diversity of its training set and its validation process. mdpi.com For a compound like this compound, predictions from general models should be interpreted as indicative rather than definitive. They provide a foundational, data-driven hypothesis of the molecule's behavior that can guide further experimental investigation.

Applications in Chemical Synthesis and Materials Science Non Clinical Focus

Role as a Versatile Synthetic Intermediate in Organic Chemistry

1-Amino-3-ethoxy-propan-2-ol hydrochloride serves as a highly useful intermediate in organic synthesis, primarily due to the presence of two distinct reactive functional groups: an amino group (-NH₂) and a hydroxyl group (-OH). This dual functionality allows it to act as a versatile synthon, capable of undergoing a variety of chemical reactions at different sites. For instance, the amino group can be acylated, alkylated, or used in the formation of imines and Schiff bases, while the hydroxyl group can be esterified, etherified, or oxidized.

This versatility is characteristic of the broader class of amino alcohols, which are recognized as key intermediates in the synthesis of more complex molecules. guidechem.com The hydrochloride salt form ensures stability, and the active free amine can be easily liberated when needed for a synthetic transformation by treating it with a base. guidechem.com This straightforward deprotection step makes it a convenient building block for multi-step synthetic sequences.

Utility in the Construction of Complex Organic Scaffolds

The defined spatial arrangement of the amino and hydroxyl groups in a 1,3-relationship makes this compound a valuable precursor for creating intricate molecular architectures, including heterocyclic systems and ligands for catalysis.

While specific literature detailing the use of this compound for the synthesis of pyrazoles, indoles, and piperidines is not prevalent, the general utility of 1,3-amino alcohols as precursors for heterocycles is well-established. organic-chemistry.org

Pyrazoles: The synthesis of pyrazoles often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. google.commdpi.com Although not a dicarbonyl itself, 1-Amino-3-ethoxy-propan-2-ol could theoretically be transformed through oxidation into a β-amino ketone, a suitable precursor for pyrazole (B372694) formation.

Indoles: The synthesis of the indole (B1671886) nucleus typically requires an aromatic starting material, such as an aniline (B41778) derivative, which undergoes cyclization. rsc.orgorganic-chemistry.org As an aliphatic amine, 1-Amino-3-ethoxy-propan-2-ol is not a direct precursor for the indole core itself but could be used to introduce an amino-ethoxy-hydroxypropyl substituent onto a pre-existing aromatic ring.

Piperidines: The construction of the six-membered piperidine (B6355638) ring often starts from precursors like glutamic acid or involves complex cyclization strategies designed to form the ring. researchgate.netgoogle.com The three-carbon backbone of a propanol (B110389) derivative is generally insufficient to form the full six-membered ring directly, though it could be incorporated as a side chain onto a piperidine scaffold.

The structure of 1-Amino-3-ethoxy-propan-2-ol is well-suited for the construction of chelating ligands. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can act as two points of attachment, allowing the molecule to coordinate with a central metal ion. Such bidentate ligands are crucial in the field of coordination chemistry and catalysis. The specific stereochemistry of chiral versions of the compound can be exploited in asymmetric catalysis, where the chiral ligand environment around a metal center influences the stereochemical outcome of a reaction.

Contributions to Methodological Development in Organic Synthesis

Bifunctional molecules like 1-Amino-3-ethoxy-propan-2-ol contribute to the advancement of synthetic methodologies by enabling more efficient and atom-economical reaction pathways. The ability to perform sequential or one-pot reactions on its different functional groups allows for the rapid build-up of molecular complexity from a simple starting material. This aligns with the principles of green chemistry, which favor processes that reduce the number of synthetic steps and minimize waste. nih.gov The use of such building blocks is integral to strategies like multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov

Exploration in Polymer Chemistry as a Monomer or Modifier

Amino alcohols are valuable components in polymer science. A structural isomer, 1-amino-2-propanol, has been documented as a monomer in the synthesis of complex polymers. nih.gov By analogy, this compound can be explored for similar applications. The amino and hydroxyl groups provide reactive sites for polymerization reactions, such as the formation of polyurethanes, polyesters, or polyamides. The ethoxy side chain can influence the properties of the resulting polymer, potentially affecting its solubility, flexibility, and thermal characteristics. It could also be used as a polymer modifier, grafted onto existing polymer chains to introduce new functional groups and alter surface properties.

Potential in the Development of Advanced Materials (e.g., surfactants, chelating agents)

The unique structure of 1-Amino-3-ethoxy-propan-2-ol suggests its potential in the field of materials science.

Surfactants: The molecule possesses a distinct amphiphilic character. The amino and hydroxyl groups form a polar, hydrophilic "head," while the ethoxypropyl portion of the molecule forms a nonpolar, hydrophobic "tail." This combination of a polar head and a nonpolar tail is the defining structural feature of a surfactant. Surfactants are compounds that lower surface tension and are used in a vast range of applications, including as detergents, emulsifiers, and foaming agents.

Chelating Agents: As discussed in its role as a ligand (Section 6.2.2), the compound can function as a chelating agent. The amino and hydroxyl groups can bind to metal ions, sequestering them from a solution. This property is valuable in applications such as water treatment, metal recovery, and as stabilizers in various formulations.

Table 2: Summary of Potential Applications and Structural Basis

| Application Area | Relevant Functional Groups | Basis for Potential Use |

|---|---|---|

| Heterocycle Synthesis | Amino (-NH₂), Hydroxyl (-OH) | Can be converted into synthons for building rings like pyrazoles. organic-chemistry.orggoogle.commdpi.com |

| Ligands & Catalysts | Amino (-NH₂), Hydroxyl (-OH) | Acts as a bidentate ligand for metal coordination. |

| Polymer Chemistry | Amino (-NH₂), Hydroxyl (-OH) | Can act as a monomer or polymer modifier, analogous to its isomers. nih.gov |

| Surfactants | Hydrophilic head (-NH₂, -OH) and hydrophobic tail (-CH₂OC₂H₅) | Amphiphilic structure is characteristic of surfactants. |

| Chelating Agents | Amino (-NH₂), Hydroxyl (-OH) | Ability to form a stable complex with metal ions. |

Future Research Directions

Exploration of Novel, Efficient, and Sustainable Synthetic Pathways

The development of environmentally benign and economically viable synthetic routes is a cornerstone of modern chemistry. For 1-Amino-3-ethoxy-propan-2-ol hydrochloride, future research could focus on moving beyond traditional synthetic methods, which may involve harsh reagents and generate significant waste.

A promising avenue lies in the realm of biocatalysis . The use of enzymes, such as amine dehydrogenases (AmDHs), has shown remarkable success in the synthesis of chiral amino alcohols from α-hydroxy ketones with high enantioselectivity. sigmaaldrich.comscbt.comprepchem.com Future investigations could explore the enzymatic resolution of a racemic mixture of 1-Amino-3-ethoxy-propan-2-ol or the direct asymmetric synthesis from a suitable keto-ether precursor. This approach offers the advantages of mild reaction conditions, high stereospecificity, and reduced environmental impact.

Furthermore, the principles of green chemistry can guide the development of new synthetic strategies. This could involve the use of greener solvents, catalytic systems that can be recycled, and processes that minimize energy consumption. For instance, the synthesis of β-amino alcohols has been achieved using propylene (B89431) carbonate as a less hazardous alternative to epoxides, in a solventless system with a recyclable zeolite catalyst. google.com Adapting such a methodology for the ethoxy analogue could represent a significant step towards a more sustainable production process.

Advanced Computational Modeling for Property Prediction and Mechanism Elucidation

Computational chemistry offers a powerful toolkit for predicting the properties and understanding the reactivity of molecules without the need for extensive laboratory experimentation. For this compound, Density Functional Theory (DFT) calculations could be employed to elucidate its electronic structure, predict its spectroscopic signatures (such as NMR and IR spectra), and model its reactivity. researchgate.netresearchgate.net

Such computational studies can provide valuable insights into:

Conformational analysis: Identifying the most stable conformations of the molecule, which is crucial for understanding its interactions with other molecules.

Reaction mechanisms: Modeling the transition states and reaction pathways for various transformations, thereby guiding the design of new reactions. researchgate.net

Prediction of physicochemical properties: Estimating properties like acidity, basicity, and solubility, which are important for its potential applications.

By combining theoretical calculations with experimental data, a deeper understanding of the fundamental chemistry of this compound can be achieved.

Development of Diverse Derivative Libraries for Specific Chemical Applications

The functional groups present in this compound—a primary amine, a secondary alcohol, and an ether linkage—provide multiple handles for chemical modification. The synthesis of a diverse library of derivatives could unlock a wide range of applications.

Future research could focus on:

N-functionalization: The primary amine can be readily derivatized to form amides, sulfonamides, and other N-substituted compounds. These modifications can significantly alter the molecule's biological activity and physical properties. For example, the synthesis of novel propanolamine (B44665) derivatives attached to a 2-methoxyphenol moiety has been shown to yield compounds with interesting biological properties. chemical-suppliers.eu

O-functionalization: The secondary hydroxyl group can be esterified or etherified to introduce new functionalities.

Synthesis of heterocyclic derivatives: The 1,2-amino alcohol motif is a precursor to various heterocyclic systems, such as oxazolidines, which are valuable in asymmetric synthesis and as bioactive molecules. nih.govncats.io The reaction of 1-amino-3-propoxy-2-propanol with aldehydes, for instance, has been explored as a route to corresponding 1,3-oxazolidines. nih.gov

The systematic synthesis and screening of such derivative libraries could lead to the discovery of new molecules with tailored properties for applications in medicinal chemistry, materials science, or as chiral auxiliaries.

Investigation of Unexplored Chemical Reactivity and Transformations

While the general reactivity of amino alcohols is well-established, there is always scope for discovering novel transformations. For this compound, future research could delve into less common reactions or the use of novel catalytic systems to effect new transformations.

This could include:

C-H activation: Exploring the selective functionalization of the C-H bonds within the molecule, a rapidly developing area of synthetic chemistry.

Ring-opening and rearrangement reactions: Investigating the possibility of using the inherent strain in small rings formed from derivatives to drive novel chemical transformations.

Hydrogen-borrowing catalysis: This atom-economical approach allows for the alkylation of amines and alcohols, and its application to 1,2-amino alcohols is an area of active research. cbn.nic.in

Uncovering new reactivity patterns will not only expand the fundamental understanding of this compound but also broaden its utility as a synthetic building block.

Potential in Emerging Areas of Chemical Science (e.g., flow chemistry, photocatalysis)

Emerging technologies in chemical synthesis offer opportunities to perform reactions with greater efficiency, safety, and control.

Flow chemistry , where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation. researchgate.netnih.govnih.gov The synthesis of β-amino alcohols via epoxide aminolysis has been successfully demonstrated in a continuous flow microreactor. researchgate.net Applying this technology to the synthesis of this compound or its derivatives could lead to more efficient and scalable production methods.

Photocatalysis , which utilizes light to drive chemical reactions, has emerged as a powerful tool for C-N bond formation under mild conditions. nih.gov Future research could explore the use of photocatalytic methods for the synthesis of this compound itself or for its subsequent derivatization. For example, visible-light photoredox catalysis has been used for the synthesis of 1,2-amino alcohols from N-aryl amino acids and carbonyl compounds in water.

By embracing these modern synthetic technologies, the full potential of this compound as a valuable chemical entity can be realized.

Q & A

Q. What are the key steps in synthesizing 1-Amino-3-ethoxy-propan-2-ol hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves two stages:

Amination: Reacting a propanol-based intermediate (e.g., 3-ethoxy-propan-2-ol) with an amine source under catalytic conditions. For example, isopropylamine or tert-butylamine can be used with catalysts like palladium or nickel to introduce the amino group .

Hydrochloride Formation: Treating the freebase amine with hydrochloric acid to form the water-soluble hydrochloride salt. This step requires precise pH control (pH 4–6) and low-temperature conditions (0–5°C) to prevent degradation .

Optimization Tips:

- Use continuous flow reactors for consistent mixing and temperature control .

- Monitor reaction progress via thin-layer chromatography (TLC) or in-line spectroscopy.

- Adjust solvent polarity (e.g., ethanol/water mixtures) to enhance intermediate solubility .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is recommended:

- HPLC Analysis: Use a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides sensitivity for quantifying impurities ≤0.1% .

- NMR Spectroscopy: ¹H and ¹³C NMR (in D₂O) confirm the presence of ethoxy (–OCH₂CH₃), amino (–NH₂), and propanol (–CH(OH)CH₂–) groups. Look for splitting patterns to verify stereochemistry .

- Mass Spectrometry (MS): ESI-MS in positive ion mode should show a molecular ion peak at m/z corresponding to [C₅H₁₄NO₂]⁺ (calculated for the freebase) and a chloride adduct .

Advanced Research Questions

Q. How can instability issues during synthesis or storage be mitigated?

Methodological Answer: The compound’s instability often arises from hygroscopicity or oxidative degradation:

- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants like silica gel are critical to prevent moisture absorption .

- Synthesis Precautions: Conduct reactions under nitrogen atmosphere to minimize oxidation. Avoid prolonged exposure to light by using amber glassware .

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC to identify degradation products .

Q. What strategies are effective for analyzing and quantifying impurities in this compound?

Methodological Answer: Impurities often include unreacted intermediates, byproducts (e.g., diastereomers), or hydrolysis products:

- Reference Standards: Use pharmacopeial-grade impurities (e.g., 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride) for calibration .

- HPLC-UV/MS: Employ a gradient elution method (e.g., 0.1% formic acid in acetonitrile/water) to resolve closely eluting impurities. Quantify using external calibration curves .

- Forced Degradation: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to simulate impurity profiles .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Safety measures align with hydrochloride salt handling:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .

- Toxicity Management: Acute toxicity (oral LD₅₀ ~300 mg/kg in rodents) necessitates strict waste disposal protocols. Neutralize spills with sodium bicarbonate before disposal .

- Emergency Response: For inhalation exposure, move to fresh air and administer oxygen. For skin contact, rinse with copious water for 15 minutes .

Q. How can reaction yields be improved while minimizing side products?

Methodological Answer: Key factors include:

- Catalyst Selection: Transition-metal catalysts (e.g., Pd/C) enhance amination efficiency. Catalyst loading (1–5 mol%) and pre-activation (H₂ reduction) are critical .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve intermediate solubility, while non-polar solvents (toluene) reduce hydrolysis .

- Kinetic Control: Lower reaction temperatures (0–10°C) favor the primary amine product over di-alkylated byproducts .

Q. What analytical methods differentiate stereoisomers or enantiomers of this compound?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (85:15) and 0.1% diethylamine. Retention times vary for (R)- and (S)-enantiomers .

- Circular Dichroism (CD): Measure Cotton effects at 220–250 nm to confirm absolute configuration .

- X-ray Crystallography: Resolve crystal structures to unambiguously assign stereochemistry, particularly for diastereomeric salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.